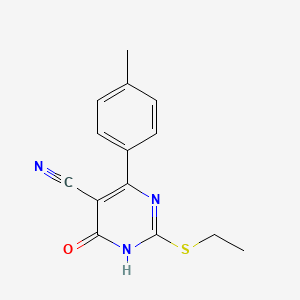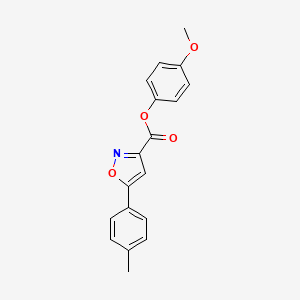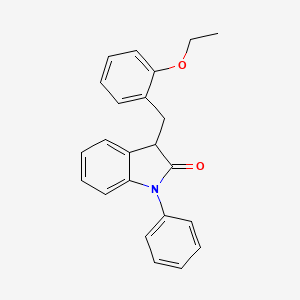![molecular formula C25H20N2O2S B11356390 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11356390.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a benzofuran carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common approach is the initial formation of the benzothiazole ring, which can be achieved through the reaction of 2-aminothiophenol with an appropriate aldehyde under acidic conditions . The benzofuran moiety can be synthesized via cyclization reactions involving phenolic compounds . The final step involves coupling the benzothiazole and benzofuran intermediates through amide bond formation, often using reagents like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide (DMF) as the solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions could be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include DMP for oxidation, NaBH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit the activity of certain enzymes, such as DprE1 in Mycobacterium tuberculosis . This inhibition disrupts essential metabolic pathways, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Another benzothiazole derivative with antibacterial properties.
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds have shown variable activity against Gram-positive and Gram-negative bacterial strains.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzothiazole and benzofuran moieties allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C25H20N2O2S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H20N2O2S/c1-14-11-15(2)22-16(3)23(29-20(22)12-14)24(28)26-18-8-6-7-17(13-18)25-27-19-9-4-5-10-21(19)30-25/h4-13H,1-3H3,(H,26,28) |
InChI Key |
BBLNVVYLKRGNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-ethoxyphenyl)-N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11356315.png)
![2-[1-(2,6-Dimethylphenoxy)ethyl]-6-methyl-1H-benzimidazole](/img/structure/B11356318.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-propoxybenzamide](/img/structure/B11356321.png)
![2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide](/img/structure/B11356323.png)

![2-(4-methylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11356328.png)
![N-cycloheptyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11356347.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11356359.png)
![2-(4-chloro-3-methylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide](/img/structure/B11356364.png)

methanone](/img/structure/B11356368.png)

![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11356376.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide](/img/structure/B11356383.png)
